Bunitrolol hydrochloride
Overview
Description
Bunitrolol hydrochloride is a beta-adrenergic antagonist primarily used in the treatment of coronary heart disease. It is known to improve cardiac performance by blocking beta-adrenergic receptors, which reduces the heart rate and myocardial contractility. This compound exhibits greater beta 1 than beta 2 adrenergic activity and also has a weak alpha 1 blocking action .
Scientific Research Applications
Bunitrolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of beta-adrenergic antagonists.
Biology: It is employed in research on adrenergic receptors and their role in physiological processes.
Industry: It is used in the development of new beta-blockers and related pharmaceuticals.
Mechanism of Action
Target of Action
Bunitrolol hydrochloride is a beta-adrenergic antagonist . It primarily targets the beta-1 adrenergic receptors , which play a crucial role in the regulation of heart function . It also has a weak alpha-1 blocking action .
Biochemical Pathways
This compound affects several biochemical pathways, including the calcium signaling pathway , neuroactive ligand-receptor interaction , and adrenergic signaling in cardiomyocytes . These pathways are crucial for the regulation of heart function and blood pressure.
Pharmacokinetics
It is also a substrate for the CYP2D6 enzyme , which plays a significant role in drug metabolism.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors such as age, strain, species variation, pregnancy, physical state, and chemical properties of the toxicant can greatly influence the toxicity of a specific compound . Understanding these factors is crucial for optimizing the use of this drug in different patient populations.
Safety and Hazards
When handling Bunitrolol hydrochloride, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bunitrolol hydrochloride involves the following steps:
- The epoxide intermediate is then reacted with tert-butylamine to yield bunitrolol .
2-Hydroxybenzonitrile: is treated with and to form an epoxide intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bunitrolol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Comparison with Similar Compounds
- Bucindolol
- Epanolol
- Cyanopindolol
Comparison: Bunitrolol hydrochloride is unique in its combination of beta 1 and beta 2 adrenergic activity with a weak alpha 1 blocking action. This makes it particularly effective in improving cardiac performance while also providing some vasodilatory effects. In comparison, other beta-blockers like bucindolol and epanolol may have different selectivity profiles and pharmacological effects .
Properties
IUPAC Name |
2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPWESHPIMRNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945768 | |
Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29876-08-2, 23093-74-5 | |
Record name | Bunitrolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29876-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stresson | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029876082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-[3-[(tert-butyl)amino]-2-hydroxypropoxy]benzonitrile monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUNITROLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A42VUS2X73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bunitrolol hydrochloride act within the body, and are there tissues where it shows limited activity?
A1: this compound, a beta-adrenergic blocking agent, primarily exerts its effects by binding to beta-adrenergic receptors. This binding action prevents other molecules, such as adrenaline and noradrenaline, from activating these receptors. [] While its effects are widespread, research indicates that most normal and adenomatous human thyroid tissues lack high-affinity binding sites for beta-adrenergic blockers like this compound. Consequently, these tissues show a lack of adenyl cyclase stimulation by beta-adrenergic stimulators. [] This suggests a limited direct influence of this compound on thyroid function in most individuals.
Q2: Can you describe the synthesis of this compound from its precursor?
A2: this compound is synthesized from its chiral precursor, 1,2-epoxy-3-(2-cyanophenoxy)propane. [] Both enantiomers of this precursor can be used to synthesize the corresponding enantiomers of this compound, confirming their absolute configuration. Interestingly, the racemic mixture of 1,2-epoxy-3-(2-cyanophenoxy)propane exhibits a unique property: it undergoes spontaneous resolution during crystallization. This means that simply by crystallizing the racemic mixture, a partial separation of the two enantiomers can be achieved, although with low efficiency. []
Q3: Are there any particular challenges associated with the handling or formulation of 1,2-epoxy-3-(2-cyanophenoxy)propane, the precursor to this compound?
A3: Working with 1,2-epoxy-3-(2-cyanophenoxy)propane presents a unique challenge due to its nature as a conglomerate-forming compound. [] This means that upon crystallization, the solid phase consists of a mechanical mixture of crystals, each composed of a single enantiomer. This characteristic can complicate the development of robust and reproducible manufacturing processes for this compound, as it necessitates careful control over crystallization conditions to achieve the desired enantiomeric purity.
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